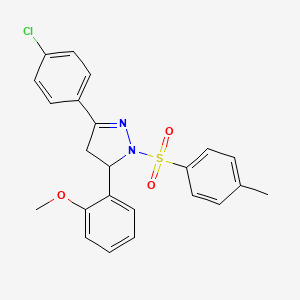

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole

Descripción

This compound is a dihydropyrazole derivative featuring a 4-chlorophenyl group at position 3, a 2-methoxyphenyl group at position 5, and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The pyrazole core is a five-membered heterocycle with two adjacent nitrogen atoms, and the dihydro configuration introduces partial saturation, enhancing conformational flexibility. For example, the electron-withdrawing tosyl group may enhance stability and modulate binding affinity in therapeutic contexts .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQNVLCZDOYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with substituted phenyl groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues with Halogen and Heterocyclic Variations

a. Halogen-Substituted Derivatives

- Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences : Replaces the tosyl group with a thiazole ring and introduces a triazole moiety.

- Impact : The thiazole-triazole system enhances π-π stacking interactions, leading to distinct crystal packing compared to the target compound. The dual fluorophenyl groups increase hydrophobicity (logP ~5.2 estimated) compared to the target’s methoxyphenyl group (logP ~6.3 in ) .

- Biological Activity : Exhibits antimicrobial properties, attributed to the triazole-thiazole synergy .

- Compound 5 () : Bromo analogue of Compound 3.

- Key Differences : Bromine replaces chlorine at the 4-aryl position.

- Impact : Larger atomic radius of Br slightly distorts molecular planarity, altering intermolecular contacts (e.g., C–H···Br vs. C–H···Cl interactions). This substitution minimally affects antimicrobial efficacy but modifies solubility .

b. Sulfonyl-Modified Analogues

- 1-(4-Methylbenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () :

- Key Differences : Lacks the 4-chlorophenyl and 2-methoxyphenyl groups.

- Impact : The simpler structure results in a planar pyrazoline ring (max deviation: 0.078 Å) and higher solubility (logSw ~-5.0) compared to the target compound’s logSw ~-6.3 (). Reduced steric bulk may limit receptor selectivity .

Substituent Position and Electronic Effects

- 3-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole (): Key Differences: 2,4-Dimethoxyphenyl (electron-donating) replaces 2-methoxyphenyl; 2-fluorophenyl replaces tosyl. Impact: Additional methoxy group increases polarity (PSA: 28.8 Ų vs. target’s ~25 Ų) and decreases logP (6.3 vs. ~7.0 estimated for the target).

- Impact: Aromaticity reduces conformational flexibility, while the CF3 group enhances metabolic stability. Higher logP (~8.0) suggests prolonged half-life but lower aqueous solubility .

Actividad Biológica

3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure

The compound can be represented structurally as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The specific activity of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole against microbial strains has not been extensively documented but is hypothesized based on structural analogs.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound suggests potential inhibition of inflammatory pathways. For example, compounds with similar structures have been reported to reduce pro-inflammatory cytokines in vitro.

Anticancer Potential

Recent studies have explored the anticancer effects of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted in some research findings. A specific study demonstrated that pyrazole compounds could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research.

The biological activity of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole may involve several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in metabolic pathways related to inflammation and cancer.

- Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their protective effects against various diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Bhosle et al. (2011) | Investigated a related pyrazole derivative's antimicrobial activity | Suggested potential for new antimicrobial agents |

| Wiley Online Library (2012) | Explored anticancer properties of pyrazole compounds | Indicated significant inhibition of cancer cell proliferation |

| SciELO (2021) | Examined anti-inflammatory effects in vitro | Found reduction in cytokine levels with similar compounds |

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization and Vilsmeier-Haack formylation. Key steps include:

- Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline core .

- Sulfonylation at the 1-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .

Optimization strategies : - Adjust stoichiometry of reactants (e.g., 1.2 equivalents of sulfonyl chloride).

- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for sulfonylation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Techniques :

- 1H/13C NMR : Assigns substituent positions and diastereotopic protons in the 4,5-dihydropyrazole ring .

- IR Spectroscopy : Identifies sulfonyl (SO2) stretching at ~1350–1150 cm⁻¹ and C=O groups if present .

- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of the dihydropyrazole ring) and validates substituent orientations .

Q. How is the purity of the compound assessed during synthesis?

- Methods :

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for quantifying impurities .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound's biological activity?

- Methodology :

- Analog Synthesis : Introduce substituents at the 3-(4-chlorophenyl) or 5-(2-methoxyphenyl) positions (e.g., halogens, alkoxy groups) .

- In Vitro Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .

- Data Analysis : Correlate electronic (Hammett σ) or steric parameters (Taft Es) with IC50 values .

Q. How can molecular docking resolve contradictions in reported biological activity data?

- Approach :

- Target Preparation : Retrieve protein structures (e.g., COX-2, PDB ID 5KIR) and prepare active sites using AutoDock Tools .

- Docking Simulations : Use flexible ligand docking (e.g., AutoDock Vina) to compare binding modes of analogs.

- Validation : Cross-reference docking scores (ΔG) with experimental IC50 values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What experimental designs are used to probe the compound's stereochemical stability?

- Methods :

- Dynamic NMR : Monitor diastereotopic proton splitting in the dihydropyrazole ring under variable temperatures .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to assess racemization .

Q. How are computational methods integrated to predict pharmacokinetic properties?

- Workflow :

- ADME Prediction : Use SwissADME or QikProp to estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition .

- Metabolite Identification : Simulate phase I metabolism (e.g., sulfonyl group hydrolysis) with Schrödinger’s MetaSite .

Data Analysis and Conflict Resolution

Q. How to address discrepancies in biological activity across different assay systems?

- Strategies :

- Comparative Studies : Re-test the compound under standardized conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or assay-specific biases .

Q. What role does crystallographic data play in validating computational models?

- Application :

- Force Field Refinement : Use X-ray-derived bond lengths/angles to parameterize molecular dynamics simulations .

- Docking Validation : Align docked poses with crystal structures to assess accuracy (RMSD < 2.0 Å) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.